Paullinic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide paullinique peut être synthétisé par hydrolyse des triglycérides présents dans l'huile de graines de guarana. Le processus implique l'extraction de l'huile suivie d'une saponification, qui décompose les triglycérides en glycérol et en acides gras, y compris l'acide paullinique .

Méthodes de production industrielle : La production industrielle d'acide paullinique implique généralement l'extraction à grande échelle de l'huile de graines de guarana, suivie de processus de purification tels que la distillation et la cristallisation pour isoler l'acide gras . Des techniques avancées comme l'extraction par fluide supercritique peuvent également être utilisées pour améliorer le rendement et la pureté .

Types de réactions :

Réduction : La double liaison de l'acide paullinique peut être réduite pour former des acides gras saturés.

Substitution : Le groupe carboxyle de l'acide paullinique peut participer à des réactions d'estérification et d'amidification.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Hydrogénation catalytique utilisant des catalyseurs de palladium ou de platine.

Substitution : Les chlorures d'acide et les amines sont couramment utilisés dans les réactions d'estérification et d'amidification.

Principaux produits formés :

Oxydation : Hydroperoxydes et cétones.

Réduction : Acides gras saturés.

Substitution : Esters et amides.

4. Applications de la recherche scientifique

L'acide paullinique a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés chimiques.

Biologie : Étudié pour son rôle dans la structure et la fonction de la membrane cellulaire.

Médecine : Enquêté pour ses propriétés anti-inflammatoires et antioxydantes potentielles.

Industrie : Utilisé dans la production de cosmétiques et de produits de soins de la peau en raison de ses propriétés hydratantes.

5. Mécanisme d'action

L'acide paullinique exerce ses effets principalement par son incorporation dans les membranes cellulaires, où il influence la fluidité et la perméabilité de la membrane . Il agit également comme un ligand pour certains récepteurs impliqués dans les voies inflammatoires et du stress oxydatif . Les cibles moléculaires comprennent des enzymes comme la cyclooxygénase et la lipooxygénase, qui sont impliquées dans le métabolisme des acides gras .

Composés similaires :

Acide vaccénique (acide cis-11-octadécénoïque) : Un autre acide gras oméga-7 avec une structure similaire mais différente par la position de la double liaison.

Acide palmitoléique (acide cis-9-hexadécénoïque) : Un acide gras oméga-7 avec une chaîne carbonée plus courte.

Unicité : L'acide paullinique est unique en raison de la position spécifique de sa double liaison et de sa forte concentration dans l'huile de graines de guarana . Cela le rend particulièrement précieux pour certaines applications industrielles et médicales .

Applications De Recherche Scientifique

Cosmetic Applications

Paullinic acid is increasingly recognized for its role in cosmetic formulations due to its beneficial properties:

- Anti-inflammatory Effects : Recent studies indicate that omega-7 fatty acids, including this compound, exhibit anti-inflammatory activities. This property is particularly valuable in skincare products aimed at reducing redness and irritation .

- Collagen Synthesis Stimulation : this compound has been shown to stimulate collagen synthesis, which is crucial for maintaining skin elasticity and reducing signs of aging. This makes it an attractive ingredient in anti-aging creams and serums .

Nutritional and Health Benefits

The health benefits of this compound extend beyond topical applications:

- Dietary Supplement Potential : As a source of omega-7 fatty acids, this compound may contribute to cardiovascular health by improving lipid profiles and reducing inflammation within the body. Its incorporation into dietary supplements is being explored as a means to promote overall health .

- Metabolic Effects : Studies suggest that omega-7 fatty acids can improve insulin sensitivity and may play a role in weight management by influencing metabolic pathways .

Industrial Applications

The versatility of this compound also opens avenues for industrial applications:

- Biobased Feedstocks : this compound can be derived from various biomass sources, making it a candidate for sustainable production methods. Its extraction from non-edible oils or agricultural waste could lead to environmentally friendly industrial processes .

- Biofuels : The potential use of this compound as a feedstock for biofuels is being investigated. Its properties may enhance the performance of biodiesel and other biofuel products, contributing to the development of renewable energy sources .

Case Study 1: Cosmetic Formulation

A study conducted on the incorporation of this compound into skincare products demonstrated significant improvements in skin hydration and elasticity among participants using formulations containing this fatty acid over an eight-week period. The results indicated a marked reduction in fine lines and improved skin texture compared to control groups without this compound.

Case Study 2: Nutritional Supplementation

In a clinical trial assessing the effects of omega-7 supplementation (including this compound) on metabolic health, participants showed improved insulin sensitivity and reduced triglyceride levels after 12 weeks of daily supplementation. These findings suggest that this compound could be beneficial in managing conditions related to metabolic syndrome.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Anti-aging creams, serums | Reduces inflammation, stimulates collagen |

| Nutrition | Dietary supplements | Improves lipid profiles, enhances metabolic health |

| Industrial | Biofuels, biobased feedstocks | Sustainable production methods |

Mécanisme D'action

Paullinic acid exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability . It also acts as a ligand for certain receptors involved in inflammatory and oxidative stress pathways . The molecular targets include enzymes like cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids .

Comparaison Avec Des Composés Similaires

Vaccenic acid (cis-11-octadecenoic acid): Another omega-7 fatty acid with a similar structure but differing in the position of the double bond.

Palmitoleic acid (cis-9-hexadecenoic acid): An omega-7 fatty acid with a shorter carbon chain.

Uniqueness: Paullinic acid is unique due to its specific double bond position and its high concentration in guarana seed oil . This makes it particularly valuable for certain industrial and medicinal applications .

Activité Biologique

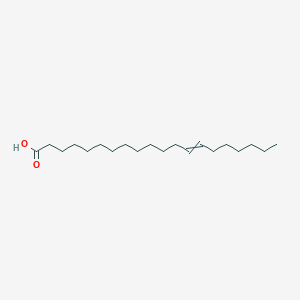

Paullinic acid, chemically known as cis-13-eicosenoic acid (C20:1n-7), is a monounsaturated fatty acid that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and nutritional properties, supported by research findings and data tables.

Chemical Profile and Sources

This compound is primarily found in various plant oils, particularly those from the Sapindaceae family, such as Paullina meliaefolia, and is also produced by certain fungi within the Mucoromycota phylum . Its structure features a long carbon chain with a single double bond, contributing to its unique biochemical properties.

Antioxidant Activity

The antioxidant properties of this compound have been investigated in several studies. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which can lead to various diseases.

Research Findings

- A study on coral mushrooms indicated that this compound was one of the major fatty acids present, alongside linoleic acid and palmitic acid. The mushrooms exhibited significant antioxidant activities measured through DPPH and ABTS radical scavenging assays .

- In another study examining dietary influences on livestock, it was found that this compound supplementation improved the overall fatty acid profile of meat, suggesting enhanced antioxidant capacity in the meat products .

Table 1: Antioxidant Activity of this compound in Various Studies

| Study | Source | Method | EC50 Value (mg/mL) | Remarks |

|---|---|---|---|---|

| Coral Mushrooms | Ramaria botrytis | DPPH Scavenging | 0.39 | High antioxidant activity |

| Livestock Study | Chinese Ningxiang Pigs | Fatty Acid Profile Analysis | N/A | Improved meat quality |

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Its effectiveness against various pathogens is an area of growing interest.

Research Findings

- A study highlighted the antimicrobial properties of various fatty acids, including this compound, against human pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported to be effective against several strains .

- In a different context, fungi producing high levels of this compound were identified as potential sources of natural antimicrobial agents due to their ability to inhibit bacterial growth effectively .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 50 | Coral Mushrooms |

| Escherichia coli | 40 | Fungal Extracts |

Nutritional Benefits

This compound is recognized for its potential health benefits when included in dietary sources. Its monounsaturated nature suggests it could contribute positively to lipid profiles.

Research Findings

- The inclusion of this compound in diets has been linked to improved metabolic profiles in animal studies. For instance, pigs fed diets enriched with this compound showed enhanced muscle tenderness and overall fat composition .

- Additionally, research indicates that diets high in unsaturated fatty acids like this compound may support cardiovascular health by improving lipid metabolism and reducing inflammation .

Propriétés

IUPAC Name |

(Z)-icos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXZXNYJPAJJOQ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402624 | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17735-94-3 | |

| Record name | cis-13-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017735943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAULLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCL3CM45AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.4 °C | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Paullinic acid and where is it found?

A1: this compound, also known as cis-13-eicosenoic acid, is a monounsaturated fatty acid. It is commonly found in the seed oils of plants from the Sapindaceae family, including rambutan (Nephelium lappaceum L) [], guarana (Paullinia cupana var. sorbilis) [], and various Allophylus species []. One particularly rich source is Paullinia elegans, where it constitutes a significant portion of the seed oil, triglycerides, and cyanolipid content [].

Q2: What is the structure of this compound and what is its molecular formula and weight?

A2: this compound is a 20-carbon chain fatty acid with a cis double bond at the 13th carbon from the omega end. Its molecular formula is C20H38O2, and its molecular weight is 310.51 g/mol. []

Q3: How is this compound typically analyzed and identified?

A3: this compound can be analyzed and identified through techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ]. To differentiate it from other monoenoic fatty acid isomers, researchers often analyze its 4,4-dimethyloxazoline derivatives []. Confirmation of its double bond stereochemistry can be achieved through infrared and 13C-nuclear magnetic resonance (NMR) spectroscopy [].

Q4: Besides seed oils, are there other potential sources of this compound?

A5: While predominantly found in seed oils, this compound has also been detected in the leaves of Salvia taxa from Turkey [] and the seeds of Brazilian Sapindaceae species []. This suggests potential alternative sources for this fatty acid.

Q5: Are there any studies on the biological activity of this compound?

A5: While the provided abstracts primarily focus on the occurrence and extraction of this compound, it's important to note that research on its specific biological activities, such as potential health benefits or applications in pharmaceuticals, is not extensively covered in these abstracts.

Q6: What are the potential applications of this compound?

A7: The high content of this compound, alongside other essential fatty acids, in the oils of Tetracarpodium conopodium and Garcinia kola suggests their potential utility in various industries, including food, beverages, fine chemicals, oils, and pharmaceuticals []. Further research is needed to explore specific applications within these sectors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.